
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and a difluorophenyl group attached to the nitrogen atom of glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyl chloroformate to form N-benzyloxycarbonyl glycine.
Formation of the Amide Bond: The protected glycine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
科学研究应用
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-N-phenylglycinate: Similar structure but lacks the difluoro substitution.
Methyl N-((benzyloxy)carbonyl)-N-(4-fluorophenyl)glycinate: Contains a single fluorine atom instead of two.
Methyl N-((benzyloxy)carbonyl)-N-(2,4-dichlorophenyl)glycinate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C17H15F2NO4 |
|---|---|
分子量 |
335.30 g/mol |
IUPAC 名称 |
methyl 2-(2,4-difluoro-N-phenylmethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C17H15F2NO4/c1-23-16(21)10-20(15-8-7-13(18)9-14(15)19)17(22)24-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI 键 |
BBSNGCRLDDIQNF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN(C1=C(C=C(C=C1)F)F)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


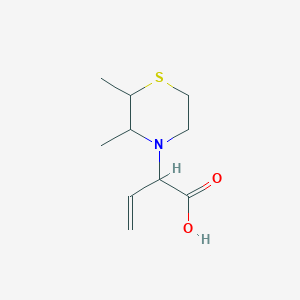
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)

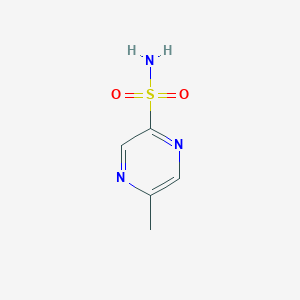
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
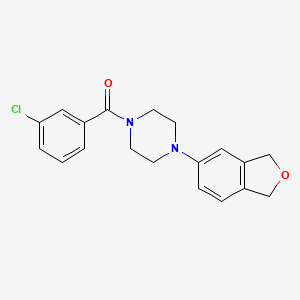
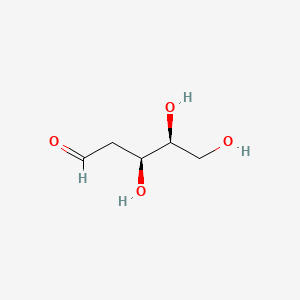
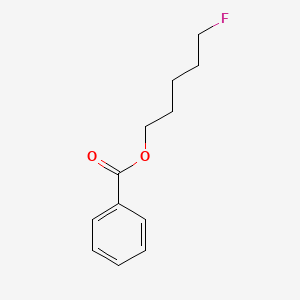

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
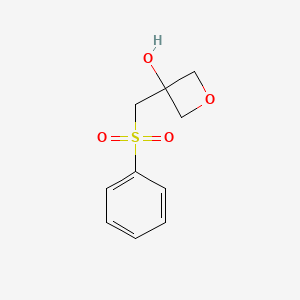

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
